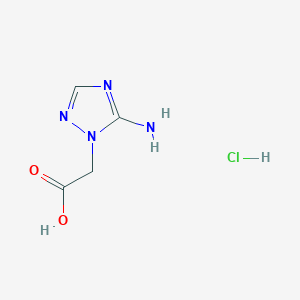
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is an organic compound that features a triazole ring, which is known for its wide range of pharmacological activities. This compound is a white crystalline solid that is highly soluble in water and is commonly used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation, leading to the formation of the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. The choice of reagents and reaction conditions depends on the nucleophilicity of the amines involved in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanate, aminoguanidine hydrochloride, and succinic anhydride. Microwave irradiation is often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further utilized in the synthesis of bioactive compounds .
Applications De Recherche Scientifique
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins.
Industry: The compound is used as a precursor in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The triazole ring is known to inhibit the activity of certain kinases and lysine-specific demethylase 1, among others . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole ring structure and exhibit comparable pharmacological activities.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound also features a triazole ring and is used in similar applications.
Uniqueness
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its high solubility in water and ability to form stable salts make it particularly useful in various applications .
Propriétés
Formule moléculaire |
C4H7ClN4O2 |
|---|---|
Poids moléculaire |
178.58 g/mol |
Nom IUPAC |
2-(5-amino-1,2,4-triazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-4-6-2-7-8(4)1-3(9)10;/h2H,1H2,(H,9,10)(H2,5,6,7);1H |
Clé InChI |
RGWAFLAWQISUOC-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=N1)N)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)



![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)




